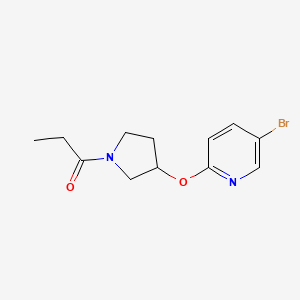

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

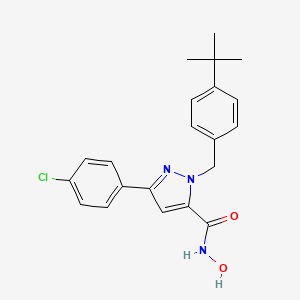

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringBrc1ccc (nc1)N2CCCC2 . This indicates that it contains a bromopyridinyl group attached to a pyrrolidinyl group via an oxygen atom, and a propanone group attached to the pyrrolidinyl group. Physical And Chemical Properties Analysis

This compound is likely to be a solid under standard conditions . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Aplicaciones Científicas De Investigación

Antibacterial Activity

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one and its derivatives exhibit significant antibacterial activity. For example, novel 4-pyrrolidin-3-cyanopyridine derivatives, obtained from related compounds, demonstrated antimicrobial effects against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

Catalysis and Chemical Synthesis

This compound is relevant in the field of catalysis and chemical synthesis. Studies have shown that similar (imino)pyridine ligands, which share structural similarities, are effective in catalyzing ethylene dimerization (Nyamato et al., 2015). Additionally, these compounds play a crucial role in the synthesis of various chemically significant substances, like 3-(pyrrolidin-1-yl)piperidine, a compound of major importance in medicinal chemistry (Smaliy et al., 2011).

Metal Chelation and Antitumor Activity

Certain derivatives of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one have been studied for their metal chelation properties and potential antitumor activities. A study highlighted a water-soluble cationic imidazopyridine species demonstrating anticancer activity in various cells, enhanced by the addition of metal ions (Roy et al., 2011).

Molecular Docking and Inhibitory Properties

The compound and its derivatives are also explored in molecular docking studies and inhibitory activities. For instance, derivatives exhibited inhibitory properties against Deoxyribonuclease I, suggesting potential use in discovering new inhibitors for this enzyme (Ilić et al., 2021).

Fluorescence Imaging and Sensing

Derivatives of this compound have been used in the development of fluorescent probes for biological applications. A study highlighted a probe based on the pyrene ring, which demonstrated potential for imaging in vivo, suggesting applications in biological sensing (Chao et al., 2019).

Propiedades

IUPAC Name |

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-2-12(16)15-6-5-10(8-15)17-11-4-3-9(13)7-14-11/h3-4,7,10H,2,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJZCKIAJFQABE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2434613.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2434615.png)

![1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B2434619.png)

![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2434623.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2434626.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-ethylbenzamide](/img/structure/B2434627.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2434630.png)